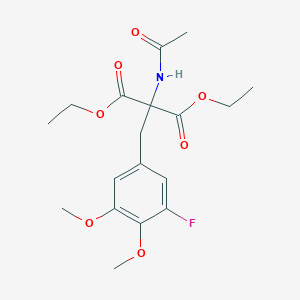
Diethyl 2-(acetylamino)-2-(3-fluoro-4,5-dimethoxybenzyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(acetylamino)-2-(3-fluoro-4,5-dimethoxybenzyl)malonate is a synthetic organic compound that belongs to the class of malonates. These compounds are often used in organic synthesis due to their versatility and reactivity. The presence of functional groups such as acetylamino, fluoro, and dimethoxybenzyl makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(acetylamino)-2-(3-fluoro-4,5-dimethoxybenzyl)malonate typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Malonate Ester: Diethyl malonate is reacted with a base such as sodium ethoxide to form the malonate anion.
Alkylation: The malonate anion is then alkylated with 3-fluoro-4,5-dimethoxybenzyl bromide under suitable conditions to form the benzylated malonate.
Acetylation: The benzylated malonate is then acetylated using acetic anhydride in the presence of a catalyst to introduce the acetylamino group.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(acetylamino)-2-(3-fluoro-4,5-dimethoxybenzyl)malonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different state.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May be used in the synthesis of biologically active compounds, such as pharmaceuticals or agrochemicals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl 2-(acetylamino)-2-(3-fluoro-4,5-dimethoxybenzyl)malonate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of functional groups such as acetylamino and fluoro could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler malonate ester without the additional functional groups.
Ethyl acetoacetate: Another ester used in organic synthesis with different reactivity.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.
Uniqueness
Diethyl 2-(acetylamino)-2-(3-fluoro-4,5-dimethoxybenzyl)malonate is unique due to the presence of multiple functional groups that can participate in a variety of chemical reactions. This makes it a versatile intermediate for the synthesis of complex molecules.
Propiedades
Número CAS |
42877-14-5 |
|---|---|
Fórmula molecular |
C18H24FNO7 |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-[(3-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C18H24FNO7/c1-6-26-16(22)18(20-11(3)21,17(23)27-7-2)10-12-8-13(19)15(25-5)14(9-12)24-4/h8-9H,6-7,10H2,1-5H3,(H,20,21) |
Clave InChI |
FINQMFWFUDVYGB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC(=C(C(=C1)F)OC)OC)(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


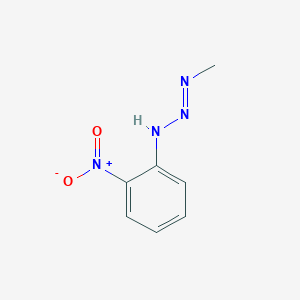
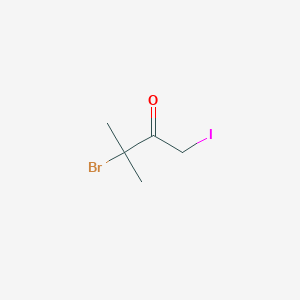
![2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14664204.png)
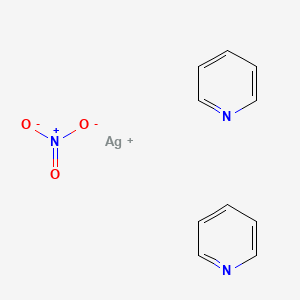

![1H-Imidazo[2,1-C][1,4]oxazine](/img/structure/B14664224.png)


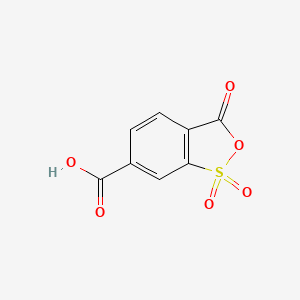
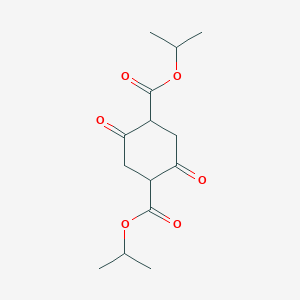
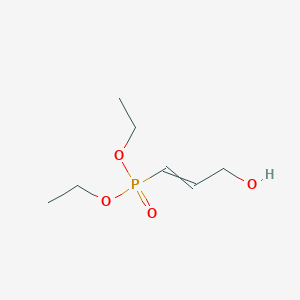
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
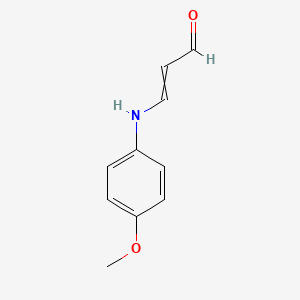
![4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)](/img/structure/B14664263.png)
